

# Spectroscopic Profile of 2-Methyl-5-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-5-nitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-5-nitropyridine** (CAS No. 21203-68-9), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally related analogs.

## Chemical Structure and Properties

- IUPAC Name: **2-Methyl-5-nitropyridine**
- Synonyms: 5-Nitro-2-picoline
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 138.12 g/mol [\[1\]](#)[\[3\]](#)
- Appearance: Pale yellow to light brown crystalline solid[\[2\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyl-5-nitropyridine**. These predictions are based on the analysis of its constituent functional groups (a pyridine ring,

a methyl group, and a nitro group) and comparison with data from similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.3	d	~2.5	H-6 (proton ortho to the nitro group and meta to the methyl group)
~8.3	dd	~8.5, 2.5	H-4 (proton meta to both the nitro and methyl groups)
~7.3	d	~8.5	H-3 (proton ortho to the methyl group)
~2.6	s	-	$-\text{CH}_3$ (methyl group protons)

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C-2 (carbon bearing the methyl group)
~150	C-6 (carbon adjacent to the nitrogen)
~145	C-5 (carbon bearing the nitro group)
~135	C-4 (carbon meta to both substituents)
~124	C-3 (carbon ortho to the methyl group)
~25	$-\text{CH}_3$ (methyl carbon)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (methyl group)
~1600, ~1470	Medium	C=C and C=N stretching in the pyridine ring
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~830	Strong	C-H out-of-plane bending for a substituted pyridine

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
138	High	[M] <sup>+</sup> (Molecular ion)
121	Moderate	[M - OH] <sup>+</sup> (from nitro group rearrangement)
108	Moderate	[M - NO] <sup>+</sup>
92	Moderate	[M - NO <sub>2</sub> ] <sup>+</sup>
78	High	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (pyridyl cation)
65	Moderate	Fragmentation of the pyridine ring

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **2-Methyl-5-nitropyridine** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR into a clean vial.
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Acquisition: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field using the deuterium signal of the solvent. Acquire the spectrum using standard pulse programs. For  $^1\text{H}$  NMR, 8-16 scans are typically sufficient, while  $^{13}\text{C}$  NMR may require a larger number of scans.

### Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[\[4\]](#)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2-Methyl-5-nitropyridine** in a volatile solvent like methylene chloride or acetone.[\[4\]](#)
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[\[4\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[4\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat the process. If it is too strong, dilute the original solution.[\[4\]](#)

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires placing a small amount of the solid directly onto the ATR crystal.

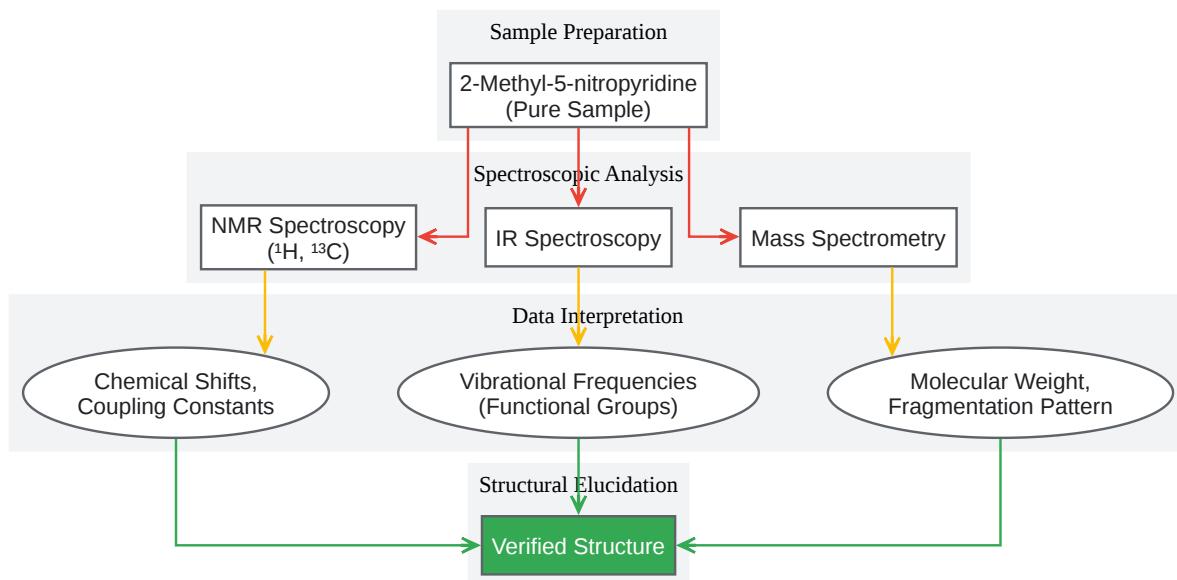
## Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

- Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ( $M^+$ ).
- Fragmentation: The excess energy from ionization often causes the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Methyl-5-nitropyridine**.



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General workflow for spectroscopic analysis.

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## References

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